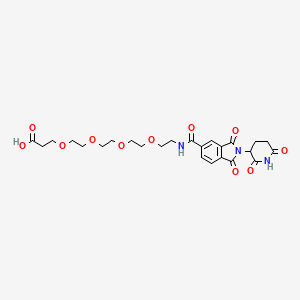

Thalidomide-5-(PEG4-acid)

Description

Properties

Molecular Formula |

C25H31N3O11 |

|---|---|

Molecular Weight |

549.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33) |

InChI Key |

CGPXOSBXEQUWRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Design Principles for Thalidomide 5 Peg4 Acid and Analogous Constructs

Synthetic Routes for Thalidomide (B1683933) Core Functionalization

The synthesis of thalidomide-based PROTACs requires the strategic modification of the thalidomide scaffold to allow for the attachment of a linker. This often involves the introduction of a functional group at a specific position on the phthalimide (B116566) ring.

Positional Isomerism and Directed Derivatization Strategies

The position at which the linker is attached to the thalidomide core significantly influences the resulting PROTAC's biological activity. While derivatization at the 4-position of the phthalimide ring is common, substitution at the 5-position offers an alternative vector for linker attachment. frontiersin.org The choice of substitution position can affect the orientation of the recruited E3 ligase relative to the target protein, thereby impacting the efficiency of ubiquitination and subsequent degradation. explorationpub.com

Directed derivatization strategies are employed to selectively introduce functionality at the desired position. For the synthesis of 5-substituted thalidomide analogs, a common starting material is 4-nitrophthalic anhydride (B1165640). frontiersin.org This precursor allows for the introduction of a nitro group at what will become the 5-position of the thalidomide core. The nitro group can then be reduced to an amine, providing a handle for further functionalization. frontiersin.org An alternative approach involves the use of 3-bromophthalic anhydride to produce 4-bromothalidomide, which can then undergo cross-coupling reactions to introduce the desired linker or a precursor to it. frontiersin.org

Synthetic Precursors and Intermediate Compounds

The synthesis of Thalidomide-5-(PEG4-acid) and its analogs relies on a series of key precursors and intermediates. A crucial starting material is often a substituted phthalic anhydride, such as 4-nitrophthalic anhydride or 4-fluorophthalic anhydride. frontiersin.orgharvard.edu

A typical synthetic route to a 5-functionalized thalidomide involves the following steps:

Condensation: 4-Nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione (B110489) to form 4-nitrothalidomide. frontiersin.org

Reduction: The nitro group of 4-nitrothalidomide is reduced to an amine, yielding 5-aminothalidomide. frontiersin.org

Linker Attachment: The 5-amino group serves as a nucleophile for the attachment of the PEG linker. For Thalidomide-5-(PEG4-acid), a PEG4 linker with a terminal carboxylic acid protected as an ester is typically used. The amine can be acylated with a linker that has a terminal functional group, such as an azide (B81097), for subsequent click chemistry. broadpharm.comnih.gov

Alternatively, solid-phase synthesis has emerged as a streamlined approach for generating libraries of thalidomide-based PROTACs. researchgate.netrsc.orgstrath.ac.uk This methodology often involves a resin-bound thalidomide derivative, allowing for the facile addition and variation of linkers and target-binding ligands. rsc.org

Linker Chemistry and Architecture in PROTAC Systems

Polyethylene (B3416737) Glycol (PEG) Linkers: Rationale for Integration and Enhanced Water Solubility

PEG linkers are the most frequently used linkers in PROTAC design, with over half of the reported PROTACs incorporating them. biochempeg.com The popularity of PEG linkers stems from several advantageous properties:

Enhanced Water Solubility: The repeating ethylene (B1197577) glycol units in PEG chains impart significant hydrophilicity, which can improve the aqueous solubility of the often-hydrophobic PROTAC molecules. precisepeg.combiochempeg.combiochempeg.com This enhanced solubility is beneficial for in vitro assays and can improve the pharmacokinetic properties of the molecule in vivo. jenkemusa.com

Biocompatibility: PEG is well-known for its biocompatibility and low toxicity. precisepeg.com

Flexibility: The flexible nature of PEG linkers can allow for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex. researchgate.net

Synthetic Accessibility: Bifunctional PEG linkers of various lengths are commercially available, simplifying the synthesis of PROTAC libraries with systematic variations in linker length. biochempeg.comjenkemusa.com

Variational Analysis of PEG Linker Lengths (e.g., PEG2, PEG4, PEG6) in PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. explorationpub.comnih.govrsc.org An optimal linker length allows for the two ligands to bind to their respective proteins without steric hindrance, bringing the E3 ligase into close enough proximity to the target protein for efficient ubiquitination. explorationpub.comnih.gov

Too Short: A linker that is too short may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase due to steric clashes. explorationpub.com

Too Long: Conversely, a linker that is too long might not effectively bring the two proteins together, leading to inefficient ubiquitination. explorationpub.com

Systematic studies have shown that varying the number of PEG units (e.g., PEG2, PEG4, PEG6) can have a profound impact on the degradation efficiency of the resulting PROTAC. nih.govnih.gov For instance, in some systems, a longer PEG linker leads to more potent degradation, while in others, a shorter linker is optimal. explorationpub.comnih.gov This highlights the empirical nature of linker optimization, which often requires the synthesis and evaluation of a library of PROTACs with varying linker lengths. nih.gov The optimal linker length can also influence the selectivity of the PROTAC, as demonstrated in cases where a change in linker length altered the degradation profile from dual-target to single-target selectivity. explorationpub.comresearchgate.net

Terminal Functional Group Strategies for Conjugation (e.g., Carboxylic Acid, Amine, Azide, NHS Ester)

The terminal functional group on the linker is crucial for its conjugation to the target-binding ligand. sigmaaldrich.comsigmaaldrich.com A variety of functional groups can be employed, each with its own specific reactivity and applications.

Carboxylic Acid: A terminal carboxylic acid, as seen in Thalidomide-5-(PEG4-acid), is a versatile functional group. It can be activated, for example with HATU or EDC, to form an amide bond with a primary or secondary amine on the target-binding ligand. axispharm.comnih.gov

Amine: A terminal amine group can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling reagents to form amide bonds. axispharm.com

Azide: An azide group is a key component for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govnih.govnih.gov This highly efficient and specific reaction allows for the modular assembly of PROTACs from two smaller, functionalized precursors. nih.govnih.gov

NHS Ester: An N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with primary amines to form stable amide bonds. bpsbioscience.com Pre-activated linkers with a terminal NHS ester can simplify the final conjugation step in PROTAC synthesis.

The choice of terminal functional group depends on the available functional handles on the target-binding ligand and the desired synthetic strategy. The use of orthogonal chemistries, such as click chemistry, has become increasingly popular for the rapid and efficient generation of PROTAC libraries. nih.govnih.gov

Exploration of Non-PEG Linker Alternatives (e.g., Alkyl Chains)

While PEG linkers, like the one in Thalidomide-5-(PEG4-acid), are prevalent due to their hydrophilicity and synthetic accessibility, research has extensively explored non-PEG alternatives, most notably alkyl chains, to modulate PROTAC properties. precisepeg.comnih.gov

Alkyl Chains:

Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, represent a fundamental and widely used alternative to PEG linkers. nih.govcellgs.com Their primary advantages lie in their synthetic simplicity and chemical stability. precisepeg.com However, a key distinction from PEG linkers is their inherent hydrophobicity, which can negatively impact aqueous solubility and cellular uptake. precisepeg.com To counteract this, polar functional groups such as ethers, amines, carbonyls, or amides are often incorporated into the alkyl chain to fine-tune polarity and rigidity. precisepeg.com

The choice between an alkyl and a PEG linker can have significant consequences for PROTAC activity. In some instances, replacing a PEG linker with an alkyl chain has been shown to enhance degradation potency. For example, studies on CRBN-targeting PROTACs revealed that those with alkyl linkers induced a concentration-dependent decrease in CRBN levels, whereas counterparts with three PEG units showed only weak degradation. nih.gov This suggests that the incorporation of oxygen atoms in the PEG chain, in this specific context, may inhibit PROTAC activity. nih.gov

Other Non-PEG Linker Motifs:

Beyond simple alkyl chains, a variety of other non-PEG structures are employed to confer specific properties to PROTACs:

Rigid Linkers: To overcome the potential for excessive flexibility in long alkyl or PEG chains, which can sometimes be detrimental to ternary complex formation, rigid structural elements are incorporated. cellgs.com These include:

Alkynes and Triazoles: Alkynes are not only used as rigid spacers but are also precursors to triazole rings via click chemistry. cellgs.comexplorationpub.com The resulting triazole moiety is metabolically stable and can help reduce in vivo oxidative degradation. precisepeg.com

Cycloalkanes: Piperazine (B1678402), piperidine (B6355638), and cyclohexane (B81311) are common cycloalkane structures used in linkers to introduce rigidity and improve metabolic stability and water solubility. precisepeg.com

Aromatic Rings: Phenyl rings can be incorporated to improve the stability of the linker and introduce non-covalent interactions, such as π-π stacking, which can help stabilize the ternary complex. precisepeg.com

Photoswitchable Linkers: Advanced strategies involve the incorporation of photoswitchable elements like azobenzene, allowing for external control of PROTAC activity.

The selection of a non-PEG linker is a critical design consideration, with each type offering a unique set of properties that can be leveraged to optimize a PROTAC's performance.

Conjugation Chemistry for Heterobifunctional PROTAC Assembly

The assembly of a functional PROTAC from its constituent parts—the POI ligand, the E3 ligase ligand (like a thalidomide derivative), and the linker—relies on robust and efficient conjugation chemistry. The terminal carboxylic acid of Thalidomide-5-(PEG4-acid) is a versatile functional group for this purpose.

Amide Bond Formation via Coupling Reagents (e.g., HATU, EDC)

Amide bond formation is a cornerstone of PROTAC synthesis, with a significant majority of reported PROTACs containing at least one amide linkage. rsc.org This is due to the reliability and stability of the resulting bond. The carboxylic acid of Thalidomide-5-(PEG4-acid) can be readily coupled with an amine-functionalized POI ligand using a variety of coupling reagents. axispharm.com

Common Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a widely used and highly effective coupling reagent in PROTAC synthesis, often considered the 'gold standard'. rsc.org It is known for its high efficiency and for reducing the risk of racemization in chiral compounds. rsc.org Optimization studies have shown that HATU, often in combination with a base like DIPEA or 2,6-lutidine, provides high conversion rates in amide bond formation for PROTACs. rsc.orgchemrxiv.org However, in some cell-based synthesis platforms, HATU has been observed to decrease cell viability, which could lead to false positives in degradation assays. chemrxiv.orgresearchgate.net

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is another common and effective coupling reagent. chemrxiv.org It offers the advantage of not exhibiting the cytotoxicity sometimes associated with HATU in direct-to-biology screening platforms. chemrxiv.orgresearchgate.net To minimize the formation of N-acylurea by-products, which can occur when using EDC, additives like HOBt (Hydroxybenzotriazole) or OxymaPure are often included in the reaction. chemrxiv.org

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity in the final PROTAC product. The modular nature of this synthetic approach allows for the rapid assembly of PROTAC libraries with diverse linker and ligand combinations. nih.gov

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) for PROTAC Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTACs. mdpi.comexplorationpub.comportlandpress.com This bio-orthogonal reaction forms a stable triazole ring, which can itself be a beneficial component of the linker. precisepeg.comexplorationpub.com

To utilize this method, one of the PROTAC components is functionalized with an azide group, and the other with an alkyne. For instance, a thalidomide derivative can be synthesized with a terminal azide (e.g., Thalidomide-O-amido-PEG4-azide), ready to be "clicked" onto a POI ligand bearing an alkyne. medchemexpress.comchemondis.com This approach offers several advantages:

High Efficiency and Specificity: The reaction is highly efficient and proceeds under mild conditions, often compatible with a wide range of functional groups. mdpi.com

Rapid Library Synthesis: CuAAC is exceptionally well-suited for the parallel synthesis of PROTAC libraries, enabling the rapid exploration of different linker lengths, compositions, and attachment points. explorationpub.comrsc.org

In-Cell Synthesis: The bio-orthogonal nature of click chemistry has even been exploited to assemble PROTACs within living cells, a strategy termed "CLIPTACs" (Click-formed Proteolysis Targeting Chimeras). explorationpub.comrsc.org In this approach, a tetrazine-labeled thalidomide derivative can react with a trans-cyclooctene-labeled POI ligand inside the cell to form the active PROTAC. explorationpub.comrsc.org

Other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, are also employed in PROTAC synthesis. medchemexpress.comrsc.org These methods provide a highly convergent and versatile platform for the assembly of complex heterobifunctional degraders.

Rational Design Considerations for Thalidomide-Based PROTACs

Modulating Physicochemical Properties through Linker and Scaffold Modifications

The linker composition and length are critical determinants of a PROTAC's physicochemical properties, which in turn affect its solubility, cell permeability, and pharmacokinetic profile. nih.govacs.orgrsc.org

Solubility: PROTACs are often large molecules that push the boundaries of typical drug-like chemical space, making aqueous solubility a common challenge. semanticscholar.org PEG linkers, like that in Thalidomide-5-(PEG4-acid), are frequently used to enhance hydrophilicity and improve solubility. precisepeg.comexplorationpub.com Conversely, highly hydrophobic alkyl linkers can decrease solubility. precisepeg.com The incorporation of polar groups, such as piperazine or piperidine rings, into the linker is another strategy to improve solubility. explorationpub.comsemanticscholar.org

Permeability: Cell permeability is another crucial factor for PROTAC efficacy. While hydrophilicity from PEG linkers can improve solubility, excessive polarity can hinder passive diffusion across cell membranes. cellgs.com There is often a trade-off between solubility and permeability. Research has shown that linkers that allow the PROTAC to adopt folded conformations, thereby shielding polar surface area, can lead to higher cell permeability. acs.org This "chameleonic" behavior, where the molecule can adapt its conformation to different environments, is influenced by the linker's flexibility and composition. acs.org

Metabolic Stability: The linker can be susceptible to metabolic degradation. precisepeg.com Rigid linkers, such as those containing triazole or cycloalkane moieties, are often more metabolically stable than flexible alkyl or PEG chains. precisepeg.com

The table below summarizes the general impact of different linker types on key physicochemical properties.

| Linker Type | Primary Characteristics | Impact on Solubility | Impact on Permeability | Impact on Stability |

| PEG | Hydrophilic, flexible | Generally Increases precisepeg.comexplorationpub.com | Can decrease if excessively polar cellgs.com | Can have reduced metabolic stability precisepeg.com |

| Alkyl Chain | Hydrophobic, flexible | Generally Decreases precisepeg.com | Can be favorable, but high hydrophobicity can be limiting precisepeg.com | Generally good, but can be prone to oxidation explorationpub.com |

| Rigid (e.g., Triazole, Cycloalkane) | Constrained conformation | Variable, can be improved with polar groups precisepeg.com | Can be favorable by pre-organizing conformation precisepeg.com | Generally Increased precisepeg.com |

Impact of Linker on PROTAC Ternary Complex Formation and Stability

The ultimate goal of a PROTAC is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and degradation of the POI. The linker plays a pivotal role in this process. nih.gov

Linker Length: The length of the linker is one of the most critical parameters. explorationpub.com If the linker is too short, steric clashes may prevent the simultaneous binding of the POI and the E3 ligase, thus inhibiting ternary complex formation. explorationpub.com If the linker is too long, it may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must often be determined empirically. explorationpub.comnih.gov For instance, in one study, a 16-atom PEG linker was found to be significantly more potent at degrading its target than a 12-atom linker, despite similar binding affinities. explorationpub.com

Linker Flexibility and Rigidity: The flexibility of the linker influences the conformational dynamics of the ternary complex. rsc.org A flexible linker (like PEG or alkyl chains) can allow the PROTAC to adopt multiple conformations, potentially facilitating the initial binding events. rsc.org However, excessive flexibility might lead to less stable complexes. rsc.org In contrast, a more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing potency and selectivity. precisepeg.com

Cooperativity: The linker's composition and geometry can influence the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein enhances the binding of the other, is a key feature of many successful PROTACs. The linker can mediate favorable protein-protein interactions within the ternary complex, contributing to this stability. explorationpub.com For example, PEG linkers have been shown to form crucial van der Waals interactions and hydrogen bonds that stabilize the complex. explorationpub.com

Molecular Mechanisms of Cereblon Engagement and Neo Substrate Recognition by Thalidomide Derived Protacs

Structural Basis of Thalidomide-CRBN Binding

The interaction between thalidomide (B1683933) and the CRBN protein is the foundational step for its molecular activity. This binding event is highly specific and has been elucidated through extensive structural and biochemical studies.

Atomic-Level Insights into CRBN-Ligand Interactions (e.g., Crystal Structures)

Crystal structures of the human DDB1-CRBN complex bound to thalidomide and its analogs have provided detailed, atomic-level views of the binding interface. nih.govrcsb.orgnih.gov The binding occurs within a specific pocket located in the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.govnih.gov

The interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide molecule, which fits snugly into a hydrophobic pocket. nih.govresearchgate.net This pocket is sometimes referred to as the "tri-Trp pocket" due to the presence of key tryptophan residues. The glutarimide ring is responsible for the majority of the binding affinity. researchgate.net In contrast, the phthalimide (B116566) ring is largely exposed to the solvent, an essential feature that allows for the attachment of linkers, such as the PEG4-acid chain in Thalidomide-5-(PEG4-acid), to create bifunctional molecules like PROTACs without disrupting the core binding to CRBN. nih.govresearchgate.net

Specific amino acid residues within CRBN are critical for this interaction. Alanine substitutions of a conserved tyrosine (Y384) and tryptophan (W386) have been shown to abolish the ability of CRBN to bind thalidomide. rsc.org These residues, along with others in the binding pocket, form a network of hydrogen bonds and hydrophobic interactions that stabilize the CRBN-ligand complex.

| CRBN Residue | Type of Interaction | Interacting Moiety on Thalidomide |

|---|---|---|

| Tryptophan (Trp) 380 | Hydrophobic (π-stacking) | Glutarimide Ring |

| Tyrosine (Tyr) 384 | Hydrophobic | Glutarimide Ring |

| Tryptophan (Trp) 386 | Hydrophobic (π-stacking) | Glutarimide Ring |

| Tryptophan (Trp) 400 | Hydrogen Bond | Glutarimide Carbonyl |

| Histidine (His) 353 | Hydrogen Bond | Glutarimide Imide Group |

Conformational Changes Induced in CRBN by Thalidomide Ligand Binding

The binding of a thalidomide-based ligand to CRBN is not a simple lock-and-key mechanism; it induces significant conformational changes in the protein. nih.gov Cryo-electron microscopy studies have revealed that in the absence of a ligand (apo state), CRBN exists in a dynamic, "open" conformation where the TBD is separated from the rest of the protein. nih.govdigitellinc.com

The association of a ligand like thalidomide into the binding pocket is both necessary and sufficient to trigger a substantial allosteric rearrangement. nih.gov This rearrangement shifts CRBN into a "closed" conformation, where the TBD becomes tightly associated with the Lon-like domain. nih.gov This closed state is the canonical conformation observed in most crystal structures and is essential for the subsequent recruitment of neo-substrates. nih.govdigitellinc.com The conversion from the open to the closed state is considered a key mechanistic bottleneck in the process of transforming CRBN into a state competent for neo-substrate binding. nih.gov

Enantioselectivity Considerations in CRBN-Ligand Interactions

Thalidomide is a chiral molecule that exists as two distinct enantiomers, (S)-thalidomide and (R)-thalidomide. The binding of thalidomide to CRBN is highly enantioselective. nih.govbohrium.com Biochemical and structural studies have consistently shown that the (S)-enantiomer binds to CRBN with an affinity that is approximately 6 to 10 times stronger than that of the (R)-enantiomer. nih.govresearchgate.net

The structural basis for this selectivity lies in the conformation of the glutarimide ring within the CRBN binding pocket. researchgate.net The glutarimide ring of the more tightly bound (S)-thalidomide adopts a relaxed and stable puckered conformation. researchgate.net In contrast, the glutarimide ring of the (R)-enantiomer is forced into a twisted, less stable conformation to fit into the same space. researchgate.net This conformational strain accounts for the weaker binding affinity of the (R)-form. Consequently, the biological effects that are dependent on CRBN engagement, including both therapeutic and teratogenic outcomes, are primarily mediated by the (S)-enantiomer. nih.gov

Reprogramming of E3 Ubiquitin Ligase Substrate Specificity

The binding of thalidomide derivatives to CRBN fundamentally alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. rsc.org This reprogramming is the central mechanism through which these molecules exert their therapeutic effects.

Distinction from Endogenous CRBN Substrates

In its native state, the CRL4^CRBN^ complex recognizes and ubiquitinates a set of endogenous substrates to regulate normal cellular processes. researchgate.net A notable example of an endogenous substrate is the homeobox transcription factor MEIS2. nih.govrcsb.orgbohrium.com

The binding of thalidomide or its derivatives to the CRBN substrate-binding pocket is mutually exclusive with the binding of endogenous substrates like MEIS2. nih.govbohrium.com This leads to a dual activity: the induced degradation of neo-substrates and the simultaneous inhibition of the degradation of endogenous substrates. nih.gov By occupying the binding site, the molecular glue effectively blocks access for the native targets. Recent studies have shown that treatment with a compound like pomalidomide (B1683931) causes a significant rewiring of the endogenous ubiquitination landscape, leading to decreased ubiquitination of most endogenous substrates as the ligase is redirected towards the neo-substrates. nih.govbiorxiv.org This competitive binding and functional redirection highlight the profound and multifaceted impact of thalidomide-based compounds on the cellular ubiquitination system.

Intracellular Mechanisms of Neo-Substrate Ubiquitination and Proteasomal Degradation

The functionality of PROTACs (Proteolysis Targeting Chimeras) incorporating Thalidomide-5-(PEG4-acid) is predicated on hijacking the cell's own protein disposal machinery, specifically the ubiquitin-proteasome system (UPS). This process is initiated by the thalidomide moiety, which acts as a molecular glue to recruit the E3 ubiquitin ligase Cereblon (CRBN).

Induced Proximity Model of PROTAC Functionality leading to Ubiquitin Chain Formation

Proteolysis-targeting chimeras are heterobifunctional molecules designed to induce the degradation of specific target proteins. researchgate.netcore.ac.uk They function based on the principle of "induced proximity," physically bringing a target protein and an E3 ubiquitin ligase into close contact. core.ac.ukencyclopedia.pub A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. In PROTACs derived from Thalidomide-5-(PEG4-acid), the thalidomide component serves as the E3 ligase recruiter, specifically engaging Cereblon (CRBN), which is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. nih.govnih.gov

The core mechanism involves the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. core.ac.ukencyclopedia.pub This event is critical as it positions the target protein in a way that it is recognized as a substrate by the E3 ligase, an event that would not naturally occur. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to one or more lysine (B10760008) residues on the surface of the target protein. nih.gov This initial ubiquitination marks the beginning of the degradation process.

Role of Polyubiquitination in Designating Proteins for Proteasomal Degradation

The attachment of a single ubiquitin molecule is typically insufficient to signal for protein degradation. Instead, a process known as polyubiquitination is required. The E3 ligase, brought into proximity with the target protein by the PROTAC, catalyzes the formation of a polyubiquitin (B1169507) chain on the target. nih.gov In this process, successive ubiquitin molecules are attached to one another on the previously conjugated ubiquitin, forming a chain.

This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. The polyubiquitinated target protein is then shuttled to the proteasome, where it is recognized, unfolded, and cleaved into small peptide fragments. researchgate.netcore.ac.uk The ubiquitin molecules are typically recycled, and the PROTAC molecule, having been released after inducing ubiquitination, can go on to mediate further cycles of target protein degradation. This catalytic mode of action is a key feature of PROTAC technology.

Identification and Characterization of Key CRBN Neo-Substrates Mediated by Thalidomide Derivatives

The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of the CRL4CRBN E3 ligase complex. embopress.orgnih.gov This reprogramming induces the recognition and subsequent degradation of proteins that are not endogenous substrates of CRBN, termed "neo-substrates." Understanding these neo-substrates is fundamental to comprehending the biological activity of thalidomide-based PROTACs. Several key C2H2 zinc finger transcription factors have been identified as primary neo-substrates. nih.govnih.govresearchgate.net

Ikaros Family Zinc Finger Proteins (IKZF1, IKZF3)

The lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are among the most well-characterized neo-substrates of CRBN when bound by thalidomide or its analogs, lenalidomide (B1683929) and pomalidomide. nih.gov These proteins are critical for the development and function of lymphocytes. medchemexpress.com The degradation of IKZF1 and IKZF3 is a direct result of their recruitment to the CRL4CRBN E3 ligase complex. nih.gov

Research has demonstrated that the interaction is dependent on the C2H2 zinc finger domains of these transcription factors, which bind to the permissive surface created by the drug-CRBN interface. nih.gov This induced degradation is specific, as other members of the Ikaros family, such as IKZF2, IKZF4, and IKZF5, are not targeted by these compounds. nih.gov The selective degradation of IKZF1 and IKZF3 underlies some of the therapeutic effects of these molecules in hematologic malignancies. nih.gov

| Compound | Target Neo-Substrate | Key Findings | References |

|---|---|---|---|

| Thalidomide, Lenalidomide, Pomalidomide | IKZF1 (Ikaros), IKZF3 (Aiolos) | Induce ubiquitination and proteasomal degradation by recruiting IKZF1/3 to the CRL4CRBN E3 ligase. | nih.gov |

| Lenalidomide | IKZF1, IKZF3 | Shown to decrease protein levels of endogenous and ectopically expressed IKZF1 and IKZF3 in various cell lines and patient samples. | nih.gov |

| Thalidomide Analogs | IKZF1, IKZF3 | Degradation is dependent on a C2H2 zinc finger domain which acts as a "degron" that binds the drug-CRBN complex. | nih.gov |

SALL4 (Spalt-like Transcription Factor 4)

Spalt-like transcription factor 4 (SALL4) is a developmental transcription factor that has been identified as a critical neo-substrate of CRBN in the presence of thalidomide. nih.govelifesciences.org Mass spectrometry-based proteomics has shown that SALL4 is significantly downregulated in human embryonic stem cells following treatment with thalidomide and its analogs. elifesciences.org

The degradation of SALL4 provides a mechanistic link to the teratogenic effects of thalidomide. nih.govelifesciences.org Notably, heterozygous loss-of-function mutations in the SALL4 gene lead to human developmental syndromes that phenocopy the birth defects caused by thalidomide exposure, such as limb malformations. nih.govelifesciences.orgelifesciences.org The degradation of SALL4 is species-specific, occurring in humans and primates but not in rodents, which correlates with the species-specific teratogenicity of the drug. nih.govelifesciences.org

| Compound | Target Neo-Substrate | Key Findings | References |

|---|---|---|---|

| Thalidomide | SALL4 | Induces proteasomal degradation of SALL4 via recruitment to CRBN. | elifesciences.org |

| Thalidomide and related IMiDs | SALL4 | Disrupt a broad transcriptional network through induced degradation of SALL4 and other C2H2 zinc finger transcription factors. | nih.gov |

| Thalidomide | SALL4 | Degradation of SALL4 is species-specific (occurs in humans, primates) providing a mechanistic explanation for thalidomide's teratogenicity. | nih.govelifesciences.org |

Promyelocytic Leukemia Zinc Finger (PLZF/ZBTB16)

More recently, Promyelocytic Leukemia Zinc Finger (PLZF), also known as ZBTB16, has been identified as a thalidomide-dependent CRBN neo-substrate. nih.govnih.gov PLZF is a transcription factor with nine C2H2-type zinc finger domains and plays a role in various developmental processes, including limb formation and hematopoiesis. biorxiv.org

Using a human transcription factor protein array, PLZF was found to bind to CRBN in the presence of thalidomide. nih.govnih.gov Subsequent experiments confirmed that thalidomide and its derivatives induce the degradation of PLZF via the CRL4CRBN complex. embopress.org This degradation is dependent on the first and third zinc finger domains of PLZF. nih.govnih.gov Similar to SALL4, the induced degradation of PLZF has been implicated as a contributing factor to the teratogenic limb defects associated with thalidomide. nih.govbiorxiv.org

| Compound | Target Neo-Substrate | Key Findings | References |

|---|---|---|---|

| Thalidomide | PLZF (ZBTB16) | Identified as a thalidomide-dependent CRBN substrate using a human transcription factor protein array. | nih.govnih.gov |

| Thalidomide, Pomalidomide, Lenalidomide | PLZF | Induce a PLZF-CRBN interaction, leading to PLZF degradation by the CRL4CRBN complex. Binding potency: Pomalidomide > Lenalidomide > Thalidomide. | embopress.org |

| Thalidomide | PLZF | Degradation is dependent on the conserved first and third zinc finger domains (ZNF1, ZNF3) of PLZF. | nih.govnih.gov |

MEIS2 (Meis Homeobox 2)

Meis Homeobox 2 (MEIS2) has been identified as an endogenous substrate of the Cullin-RING E3 ubiquitin ligase complex 4 containing Cereblon (CRL4-CRBN). researchgate.netnih.gov Unlike neo-substrates that are recruited for degradation in the presence of immunomodulatory drugs (IMiDs), MEIS2's interaction with CRBN is inhibited by these compounds. researchgate.netnih.gov In the absence of IMiDs, CRL4-CRBN mediates the ubiquitination and subsequent turnover of MEIS2. google.com However, the binding of thalidomide and its analogs, such as pomalidomide, to CRBN blocks the recruitment of MEIS2 to the E3 ligase complex. nih.govnih.gov This inhibition of ubiquitination leads to an increase in the steady-state protein levels of MEIS2. researchgate.net This mechanism suggests that MEIS2 competes with IMiD-recruited neo-substrates for binding to CRBN, and its stabilization may play a role in modulating the activity of IMiDs in certain cellular contexts. nih.gov

Methodologies for Novel Neo-substrate Discovery (e.g., Proteomics Screens)

The discovery of novel neo-substrates for thalidomide-derived ligands has shifted from serendipitous findings to systematic, high-throughput screening methodologies, with proteomics-based approaches being particularly powerful. precisepeg.comnih.gov These strategies are essential for understanding the full spectrum of proteins targeted by molecular glues and for developing degraders with improved selectivity.

Mass Spectrometry-Based Proteomics: This is the cornerstone of modern neo-substrate discovery. sapient.bio Deep proteomic screening platforms, often utilizing data-independent acquisition mass spectrometry (DIA-MS), can quantify thousands of proteins across a cellular proteome following treatment with a compound library. neospherebiotechnologies.com By comparing protein abundance in treated versus control cells, researchers can identify proteins that are downregulated, flagging them as potential neo-substrates. neospherebiotechnologies.com This global profiling approach allows for the unbiased identification of on-target and potential off-target effects of degrader molecules. sapient.bio

Ubiquitinomics: To confirm that protein downregulation is due to proteasomal degradation, global ubiquitinomics is employed. biorxiv.org This technique involves enriching and identifying ubiquitinated peptides from cell lysates. A bona fide neo-substrate will show a rapid increase in ubiquitination at specific sites after treatment with a molecular glue, providing mechanistic validation of its recruitment to the E3 ligase complex. neospherebiotechnologies.combiorxiv.org

Affinity-Proteomics: Affinity-based methods, such as using an activity-impaired CRBN mutant in cell lysates, serve as a powerful tool for the unbiased identification of proteins that interact with the CRBN-ligand complex. researchgate.net This approach can capture even transient or weak interactions, revealing a broad landscape of potential targets that are chemically recruited to CRBN. researchgate.net Another technique combines peptide immunoaffinity enrichment with high-resolution mass spectrometry to create targeted assays for a specific set of proteins of interest, which has been successfully applied to analyze neosubstrate profiles in complex biological samples like rabbit embryos. nih.gov

Computational and Screening Approaches: Complementing proteomics, computational mining of the human proteome using structure-based methods can predict CRBN-compatible proteins. biorxiv.orgpromegaconnections.com These in silico approaches scan protein databases for structural motifs, such as the common β-hairpin loop, known to be critical for CRBN binding, thereby identifying a vast space of potential neo-substrates for future validation. biorxiv.orgpromegaconnections.com These computational predictions are often followed by high-throughput screening of compound libraries in various cell-based phenotypic or target-engagement assays to identify active molecules. nih.gov

| Methodology | Principle | Key Findings/Application | References |

|---|---|---|---|

| Global Proteomics (DIA-MS) | Quantifies changes in the abundance of thousands of proteins in cells after compound treatment. | Unbiased, high-throughput identification of downregulated proteins as potential neo-substrates. | sapient.bioneospherebiotechnologies.com |

| Ubiquitinomics (K-GG Remnant Profiling) | Identifies and quantifies ubiquitination sites across the proteome. | Mechanistically validates neo-substrates by detecting increased ubiquitination upon compound treatment. | neospherebiotechnologies.combiorxiv.org |

| Affinity-Proteomics | Uses affinity purification (e.g., with tagged, mutant CRBN) to capture proteins that bind the CRBN-ligand complex. | Identifies a broad interactome, including low-abundance or transiently binding proteins. | researchgate.net |

| Computational Mining | Scans proteome databases for structural motifs compatible with CRBN-ligand binding. | Predicts a large set of potential neo-substrates for targeted validation, expanding the known target space. | biorxiv.orgpromegaconnections.com |

Molecular Specificity and Selectivity Profiling of Thalidomide-Derived Ligands and Their Conjugates

The molecular specificity of thalidomide and its derivatives is dictated by the precise chemical structure of the ligand, which in turn governs the recruitment of specific neo-substrates to the CRL4-CRBN complex. nih.gov This structure-activity relationship (SAR) is fundamental to the design of selective molecular glues and PROTACs. rsc.org

The thalidomide molecule consists of two key moieties: a glutarimide ring and a phthalimide ring. rsc.org The glutarimide ring is primarily responsible for binding to a shallow pocket on the surface of CRBN. rsc.orgresearchgate.net The integrity of this ring is crucial; modifications such as removing a carbonyl group can result in a loss of CRBN binding. researchgate.net The phthalimide ring and its substitutions are solvent-exposed and mediate the binding to various neo-substrates, effectively determining the specificity of the degradation event. rsc.org

Subtle modifications to the phthalimide ring can dramatically alter the neo-substrate profile. For example, the additional amino group on the phthalimide moiety of lenalidomide and pomalidomide enhances binding to the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.org Conversely, lenalidomide's unique ability to degrade Casein Kinase 1α (CK1α) is due to the absence of a carbonyl group present on the phthalimide ring of thalidomide and pomalidomide, which would otherwise cause a steric clash with the CRBN backbone. rsc.org

Further studies have demonstrated that substitutions at specific positions on the thalidomide scaffold are critical for controlling selectivity. Modifications at the 6-position of the phthalimide ring on lenalidomide, for instance, have been shown to be essential for modulating neo-substrate selectivity, enabling the design of compounds that selectively degrade IKZF1 over other neo-substrates like SALL4, which is associated with thalidomide's teratogenic effects. researchgate.net This allows for the separation of therapeutic effects from toxicity. researchgate.netresearchgate.net

| Compound/Modification | Key Structural Feature | Impact on Neo-substrate Selectivity | References |

|---|---|---|---|

| Lenalidomide/Pomalidomide | Amino group on phthalimide ring. | Enhanced degradation of IKZF1 and IKZF3. | rsc.org |

| Lenalidomide | Lacks a carbonyl on the phthalimide ring compared to pomalidomide. | Enables specific degradation of CK1α by avoiding steric clash. | rsc.org |

| 6-Fluoro Lenalidomide | Fluorine substitution at the 6-position of the phthalimide ring. | Induces selective degradation of IKZF1, IKZF3, and CK1α over other neo-substrates like SALL4. | researchgate.net |

| Glutarimide Ring | Core binding motif. | Essential for CRBN binding; modifications can abrogate interaction. | researchgate.net |

In Vitro and Cellular Biological Activity Assessments of Thalidomide 5 Peg4 Acid Constructs

Quantitative Evaluation of Targeted Protein Degradation in Cell-Based Systems

The efficacy of PROTACs incorporating Thalidomide-5-(PEG4-acid) is rigorously assessed through quantitative measurements of the degradation of the target protein within cellular environments. These evaluations typically involve determining the dose- and time-dependency of the degradation process.

Dose-Dependent Degradation Profiles of Target Proteins

The potency of a PROTAC is often characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are determined by treating cells with a range of PROTAC concentrations and quantifying the remaining levels of the target protein, commonly by Western blotting or mass spectrometry.

While specific DC50 and Dmax values for PROTACs utilizing the precise Thalidomide-5-(PEG4-acid) linker are not extensively reported in publicly available literature, studies on similar thalidomide-based PROTACs with PEG linkers targeting various proteins provide valuable insights. For instance, a PROTAC targeting BRD4 in HeLa cells has been developed using a thalidomide-based E3 ligase ligand connected via a PEG linker.

Table 1: Illustrative Dose-Dependent Degradation of a Target Protein by a Thalidomide-PEG4-Based PROTAC

| PROTAC Concentration (µM) | Remaining Target Protein (%) |

| 0 (Control) | 100 |

| 0.01 | 85 |

| 0.1 | 50 |

| 1 | 15 |

| 10 | 10 |

This table represents hypothetical data based on typical PROTAC performance and is for illustrative purposes only. Specific values would be determined experimentally for each PROTAC-target combination.

Time-Dependent Degradation Kinetics and Efficiency

The kinetics of protein degradation induced by Thalidomide-5-(PEG4-acid)-containing PROTACs are investigated by treating cells with a fixed concentration of the PROTAC and monitoring the target protein levels over time. These studies reveal how rapidly the PROTAC can induce degradation and the duration of its effect.

For example, a time-course experiment might involve treating cells and harvesting them at various time points (e.g., 1, 2, 4, 8, 16, and 24 hours) for analysis. The results typically show a progressive decrease in the target protein levels, often reaching a plateau at later time points.

Table 2: Illustrative Time-Dependent Degradation of a Target Protein

| Time (hours) | Remaining Target Protein (%) |

| 0 | 100 |

| 1 | 75 |

| 2 | 50 |

| 4 | 25 |

| 8 | 15 |

| 16 | 10 |

| 24 | 10 |

This table represents hypothetical data based on typical PROTAC performance and is for illustrative purposes only.

Diverse Cellular Assay Systems for PROTAC Efficacy Characterization

To fully understand the biological activity and therapeutic potential of PROTACs constructed with Thalidomide-5-(PEG4-acid), they are evaluated in a variety of cellular contexts.

Application in Human Embryonic Stem Cells (hESC) for Developmental Studies

The thalidomide (B1683933) moiety in these PROTACs has known effects on developmental processes, making the study of these constructs in human embryonic stem cells (hESCs) particularly important. Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have been shown to induce the degradation of several transcription factors, including SALL4, a crucial protein in embryonic development. nih.govelifesciences.orgnih.govelifesciences.org

Studies have demonstrated that treatment of hESCs with thalidomide leads to a significant downregulation of SALL4. nih.govelifesciences.org This effect is central to understanding the potential developmental toxicity of thalidomide-based PROTACs. Researchers have used quantitative mass spectrometry in hESCs to identify proteins degraded upon treatment with thalidomide and related compounds. nih.gov These studies provide a framework for evaluating the off-target effects of new PROTACs on key developmental proteins. A time-course analysis in one study showed a decrease in SALL4 levels in hiPSCs after treatment with thalidomide. researchgate.net

Table 3: SALL4 Degradation in hESCs Treated with Thalidomide

| Treatment | SALL4 Protein Level (Fold Change vs. Control) |

| DMSO (Control) | 1.00 |

| Thalidomide (10 µM) | < 0.5 |

This table is based on findings from published studies and illustrates the known effect of the thalidomide component of the PROTAC.

Use in Cancer Cell Lines for Target Validation and Mechanistic Elucidation

Cancer cell lines are a primary tool for validating the efficacy of PROTACs designed to degrade oncoproteins. PROTACs incorporating Thalidomide-5-(PEG4-acid) can be synthesized to target a wide range of cancer-driving proteins, such as kinases and transcription factors.

Table 4: Hypothetical Degradation of BRD4 by a Thalidomide-5-(PEG4-acid)-based PROTAC in Cancer Cell Lines

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| HeLa (Cervical Cancer) | BRD4 | 50 | >90 |

| MCF-7 (Breast Cancer) | BRD4 | 75 | >85 |

| A549 (Lung Cancer) | BRD4 | 100 | >80 |

This table presents hypothetical data to illustrate the expected outcomes of such an experiment.

Studies in Primary Cell Cultures for Preclinical Research

To bridge the gap between in vitro studies and in vivo applications, PROTACs are often tested in primary cell cultures. These cells, isolated directly from tissues, provide a more physiologically relevant model than immortalized cell lines.

For instance, a PROTAC designed to target a protein involved in an inflammatory disease could be evaluated in primary immune cells, such as peripheral blood mononuclear cells (PBMCs). The ability of the PROTAC to degrade its target and modulate immune responses would be assessed. While specific studies using Thalidomide-5-(PEG4-acid) in primary cells are not widely documented, this experimental system is crucial for the preclinical evaluation of any new PROTAC candidate.

Table 5: Hypothetical Target Degradation in Primary Human PBMCs

| Treatment | Target Protein Level (vs. Untreated Control) |

| Vehicle | 100% |

| PROTAC (100 nM) | 20% |

| PROTAC (1 µM) | <10% |

This table provides an example of the type of data that would be generated in a primary cell culture experiment.

Biochemical Characterization of Induced Protein-Protein Interactions (PPIs)

The recruitment of an E3 ubiquitin ligase to a target protein by a bifunctional molecule is the foundational event in targeted protein degradation. The biochemical and biophysical characterization of this induced ternary complex is crucial for understanding the molecule's mechanism of action, potency, and specificity. Constructs based on Thalidomide-5-(PEG4-acid) utilize the thalidomide core to engage the Cereblon (CRBN) E3 ligase. Various assays are employed to identify the newly formed protein-protein interactions (PPIs) and quantify their binding dynamics.

Proximity-Dependent Biotinylation Assays for De Novo PPI Identification

Proximity-dependent biotinylation (PDB) is a powerful technique for identifying weak or transient protein-protein interactions in a cellular context. nih.gov This method utilizes an engineered biotin ligase, such as AirID (ancestral BirA for proximity-dependent biotin identification), fused to a protein of interest. azolifesciences.com When the fusion protein is brought into close proximity with other proteins, the ligase releases reactive biotin-AMP, which then covalently labels lysine (B10760008) residues on any nearby proteins. These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.

In the context of thalidomide-based degraders, researchers have fused AirID to CRBN (AirID-CRBN). azolifesciences.comresearchgate.net In the presence of a molecular glue like thalidomide or its derivatives, CRBN undergoes a conformational change that exposes a new binding surface, recruiting "neo-substrate" proteins. The AirID-CRBN fusion protein then biotinylates these newly recruited proteins, allowing for their identification. researchgate.net This approach is instrumental in discovering the full range of proteins targeted for degradation by a specific immunomodulatory drug (IMiD) or a PROTAC containing an IMiD moiety. For instance, this method has been successfully used to identify ZMYM2 as a neo-substrate of pomalidomide (B1683931) and has confirmed interactions with known targets like IKZF1 and SALL4. azolifesciences.comresearchgate.net

| Identified Neo-substrate | Function | Associated Thalidomide Derivative | Reference |

|---|---|---|---|

| SALL4 | Transcription Factor | Thalidomide, Pomalidomide | researchgate.net |

| IKZF1 (Ikaros) | Transcription Factor | Pomalidomide | researchgate.net |

| ZMYM2 | Transcription Co-regulator | Pomalidomide | azolifesciences.com |

| CSDE1 | RNA-binding Protein | Pomalidomide | researchgate.net |

Co-immunoprecipitation Studies to Confirm Ternary Complex Formation

Co-immunoprecipitation (Co-IP) is a classic, antibody-based technique used to validate protein-protein interactions. This method confirms that a degrader molecule can mediate the formation of a stable ternary complex between the E3 ligase and the target protein within a cell lysate. The general procedure involves incubating cell lysates with an antibody that specifically recognizes either the target protein or a component of the E3 ligase complex (e.g., CRBN). The antibody-protein complex is then captured, typically using protein A/G-conjugated beads. After washing away non-specifically bound proteins, the captured proteins are eluted and analyzed by Western blotting.

For a degrader utilizing a Thalidomide-5-(PEG4-acid) construct, a successful Co-IP experiment would demonstrate that when the CRBN antibody is used to pull down the E3 ligase complex, the target protein is also detected in the eluate, but only in the presence of the degrader molecule. Conversely, pulling down the target protein should result in the detection of CRBN. The establishment of this degrader-dependent interaction is a critical step in confirming the molecule's on-target mechanism. nih.gov Structural biology studies have revealed the precise molecular interfaces within these ternary complexes, such as DDB1-CRBN-lenalidomide-CK1α, which provides a structural basis for the interactions validated by Co-IP. nih.gov

Bio-layer Interferometry (BLI) for Real-time Binding Affinity Measurements

Bio-layer interferometry (BLI) is a label-free optical biosensing technique that allows for the real-time measurement of biomolecular interactions. nih.govnih.gov The method monitors changes in the interference pattern of white light reflected from the surface of a biosensor tip. researchgate.netresearchgate.net One interacting partner (the "ligand") is immobilized on the biosensor surface, which is then dipped into a solution containing the other binding partner (the "analyte"). As the analyte binds to the immobilized ligand, the thickness of the biomolecular layer on the sensor tip increases, causing a wavelength shift that is directly proportional to the amount of bound mass. nih.gov

BLI is particularly useful for characterizing the kinetics of ternary complex formation induced by degraders. In a typical assay, a component of the E3 ligase complex, such as CRBN, might be immobilized on the biosensor. The sensor is then exposed to a solution containing the target protein both in the absence and presence of the Thalidomide-5-(PEG4-acid)-based degrader. A significant binding signal observed only in the presence of the degrader confirms its role in mediating the interaction. By measuring the association and dissociation phases of the interaction, key kinetic parameters can be determined. researchgate.netdntb.gov.ua

| Parameter | Description | Significance |

|---|---|---|

| k_on (Association Rate Constant) | The rate at which the ternary complex forms. | Indicates how quickly the degrader brings the target and E3 ligase together. |

| k_off (Dissociation Rate Constant) | The rate at which the ternary complex breaks apart. | Reflects the stability of the formed complex. |

| K_D (Equilibrium Dissociation Constant) | The ratio of k_off to k_on (k_off/k_on). | Represents the affinity of the interaction; a lower K_D value indicates a stronger binding interaction. |

Analysis of Downstream Cellular Pathway Modulation Resulting from Protein Degradation

The targeted degradation of a protein initiates a cascade of downstream cellular events. By removing a key protein node, degraders can profoundly alter signaling pathways, transcriptional programs, and ultimately, cellular behavior. Analyzing these downstream effects is essential for validating the functional consequences of protein knockdown and understanding the therapeutic potential of the degrader.

Effects on Specific Transcription Factor Activity and Gene Expression

Thalidomide and its analogs are well-known for their ability to induce the degradation of specific C2H2 zinc finger transcription factors. nih.govelifesciences.orgresearchgate.net A primary and well-studied "neo-substrate" of thalidomide-bound CRBN is the developmental transcription factor SALL4. nih.govelifesciences.orgelifesciences.org The degradation of SALL4 disrupts a broad transcriptional network that is critical during embryogenesis. elifesciences.orgmdpi.com Another transcription factor identified as a thalidomide-dependent CRBN substrate is the promyelocytic leukemia zinc finger (PLZF) protein. embopress.org The induced degradation of these key transcription factors leads to significant changes in the expression of their downstream target genes.

Beyond developmental factors, thalidomide has been shown to modulate gene expression in various contexts. For example, in human erythroid progenitor cells, thalidomide induces the expression of the γ-globin gene, an effect mediated through the p38 MAPK signaling pathway and increased histone H4 acetylation. nih.gov In studies on human induced pluripotent stem cells (hiPSCs), thalidomide treatment altered the expression of genes involved in limb formation and TGF-β signaling and dramatically downregulated the fatty acid binding protein 7 (FABP7) gene. nih.gov

| Effect | Specific Molecule/Factor | Cellular Context | Reference |

|---|---|---|---|

| Protein Degradation | SALL4 (Transcription Factor) | Human Embryonic Stem Cells, Cancer Cells | nih.govelifesciences.orgelifesciences.org |

| Protein Degradation | PLZF (Transcription Factor) | In vitro protein array, Chicken Embryos | embopress.org |

| Gene Expression Change | Upregulation of γ-globin | Human CD34+ Erythroid Progenitors | nih.gov |

| Gene Expression Change | Downregulation of FABP7 | Human iPSCs | nih.gov |

| Gene Expression Change | Altered expression of limb formation and multiple myeloma-related genes | Human iPSCs | nih.gov |

Observed Alterations in Cellular Phenotypes in Research Models

The modulation of cellular pathways through protein degradation ultimately manifests as observable changes in cellular or organismal phenotype. The most profound and historically significant phenotype associated with thalidomide is its teratogenicity. The discovery that thalidomide induces the degradation of the SALL4 transcription factor provided a direct molecular link to this devastating phenotype. nih.govelifesciences.org Heterozygous loss-of-function mutations in the SALL4 gene cause human developmental conditions, such as Duane Radial Ray syndrome and Holt-Oram syndrome, which phenocopy the characteristic birth defects induced by thalidomide, including phocomelia (limb malformations) and the absence of thumbs. nih.govelifesciences.orgelifesciences.org This finding underscores how the degradation of a single, critical protein can lead to dramatic and specific developmental abnormalities.

In research models, the degradation of PLZF by thalidomide and its metabolite 5-hydroxythalidomide has also been implicated in teratogenicity. embopress.org Knockdown of the PLZF gene in chicken embryos was shown to induce short bone formation in the limbs, and overexpression of PLZF could partially rescue the thalidomide-induced phenotypes, further cementing its role as a key neosubstrate involved in thalidomide's teratogenic effects. embopress.org These research findings demonstrate the power of using targeted protein degraders to probe complex biological processes and reveal the specific proteins responsible for driving distinct cellular and developmental outcomes.

Comprehensive Selectivity Profiling of Degradation Events

The therapeutic success of proteolysis-targeting chimeras (PROTACs) is critically dependent on their ability to selectively degrade the protein of interest (POI) while minimizing off-target effects. For PROTACs incorporating Thalidomide-5-(PEG4-acid) as the E3 ligase ligand, this selectivity is a function of both the warhead's affinity for the POI and the inherent recruitment profile of the thalidomide moiety to the Cereblon (CRBN) E3 ligase complex. Comprehensive selectivity profiling is therefore essential to characterize the degradation events mediated by these constructs.

A key concern with thalidomide and its derivatives is their potential to induce the degradation of endogenous proteins, known as neosubstrates, that are not the intended target of the PROTAC. These off-target degradation events can lead to unintended physiological consequences. Therefore, a thorough assessment of off-target degradation within a complex cellular proteome is a critical step in the evaluation of any PROTAC containing Thalidomide-5-(PEG4-acid).

Modern mass spectrometry-based quantitative proteomics is the primary tool for these assessments. In a typical experimental setup, a cell line relevant to the intended therapeutic application is treated with the Thalidomide-5-(PEG4-acid)-based PROTAC, and the global protein abundance is compared to a vehicle-treated control. This allows for the identification and quantification of all proteins that are downregulated (degraded) upon treatment.

Key off-target proteins of concern for thalidomide-based degraders include a number of zinc finger (ZF) transcription factors. While specific proteomics data for PROTACs built with Thalidomide-5-(PEG4-acid) is not extensively available in the public domain, the general expectation is that modifications at the C5 position of the phthalimide (B116566) ring, such as the PEG4-acid linker, may influence the neosubstrate degradation profile. Research on other C5-modified pomalidomide analogues suggests that such modifications can reduce the degradation of some endogenous ZF proteins.

Below is a representative table illustrating the type of data generated from a proteomic analysis to assess off-target degradation. Please note, this table is a hypothetical representation to demonstrate the concept and is not based on actual experimental data for Thalidomide-5-(PEG4-acid).

| Protein | Gene | Cellular Function | Fold Change vs. Control | p-value |

| Target Protein X | TPX | Signal Transduction | -8.7 | <0.001 |

| Zinc Finger Protein 91 | ZFP91 | Transcription Regulation | -1.5 | 0.045 |

| Ikaros | IKZF1 | Hematopoietic Development | -1.2 | 0.089 |

| Aiolos | IKZF3 | B-cell Development | -1.1 | 0.120 |

| Spalt-like 4 | SALL4 | Embryonic Development | -1.3 | 0.067 |

Table 1: Illustrative Proteomics Data for Off-Target Assessment. This table shows hypothetical data for a PROTAC utilizing a thalidomide-based E3 ligase ligand. The data illustrates the desired significant degradation of the target protein (Target Protein X) and the potential for lower-level, off-target degradation of known thalidomide neosubstrates.

To fully understand the therapeutic potential of a PROTAC utilizing Thalidomide-5-(PEG4-acid), it is crucial to compare its performance against PROTACs that employ other E3 ligase ligands, such as those targeting von Hippel-Lindau (VHL) or murine double minute 2 (MDM2), as well as other thalidomide derivatives like pomalidomide or lenalidomide (B1683929).

This comparative analysis helps to delineate the advantages and disadvantages conferred by the specific E3 ligase recruiter. For instance, CRBN-based PROTACs often exhibit different degradation kinetics and profiles compared to VHL-based PROTACs. Furthermore, the expression levels of CRBN and VHL can vary across different cell types and tissues, which can influence the efficacy of the respective PROTACs.

When comparing with other thalidomide-based ligands, the key differentiating factors for Thalidomide-5-(PEG4-acid) would be the impact of the C5-PEG4-acid linker on CRBN binding, ternary complex formation, and neosubstrate degradation. It is hypothesized that the PEG linker could enhance solubility and potentially alter the presentation of the thalidomide core to CRBN, thereby modulating its activity and selectivity.

The following table provides a conceptual comparative analysis of different E3 ligase ligands in a hypothetical PROTAC targeting the same protein of interest.

| E3 Ligase Ligand | Target Degradation (DC50) | Max Degradation (Dmax) | Off-Target ZF Protein Degradation |

| Thalidomide-5-(PEG4-acid) | 50 nM | >90% | Moderate |

| Pomalidomide | 25 nM | >95% | High |

| Lenalidomide | 100 nM | >85% | Moderate-High |

| VHL Ligand (e.g., VH032) | 40 nM | >90% | Low (different off-target profile) |

Table 2: Conceptual Comparative Analysis of E3 Ligase Ligands. This table illustrates a hypothetical comparison of PROTACs utilizing different E3 ligase ligands for the degradation of a common target protein. The values are representative and intended to highlight the types of parameters that are evaluated.

Structure Activity Relationships Sar and Computational Approaches in Protac Design with Thalidomide 5 Peg4 Acid

Empirical Structure-Activity Relationship Studies of Thalidomide-PEGylated Conjugates

Empirical studies are fundamental to understanding how modifications to the PROTAC structure, particularly the linker, influence degradation activity. The linker is not merely a spacer but an active component that modulates the physicochemical properties of the molecule and the stability of the key POI-PROTAC-E3 ligase ternary complex. nih.gov

Influence of Linker Length on PROTAC Potency and Degradation Efficiency

The length of the linker is a critical determinant of a PROTAC's ability to induce the formation of a productive ternary complex. windows.net An optimal linker length is required to span the distance between the POI and the E3 ligase, allowing for favorable protein-protein interactions that facilitate ubiquitination. Linkers that are too short may cause steric clashes, preventing the complex from forming, while those that are excessively long can lead to unproductive complexes due to high flexibility and an unfavorable entropic penalty. explorationpub.comarxiv.org

Systematic studies involving the variation of PEG unit numbers in thalidomide-based PROTACs have demonstrated a clear length-dependent effect on degradation potency (DC50) and maximal degradation (Dmax). For many targets, a "bell-shaped" curve is observed, where activity peaks at an optimal length before decreasing as the linker becomes longer. researchgate.net For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers of at least four PEG units showed potent degradation, whereas shorter linkers were significantly less effective. explorationpub.com Similarly, altering a linker by a single ethylene (B1197577) glycol unit has been shown to abolish degradation of one target (HER2) while preserving it for another (EGFR), highlighting the role of linker length in achieving selectivity. explorationpub.comnih.gov

Table 1: Representative SAR Data for Linker Length Variation in a Hypothetical Thalidomide-Based PROTAC Targeting Protein X Note: Data are illustrative and compiled based on established trends in PROTAC development.

| PROTAC Conjugate | Linker Composition | Linker Length (Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| Compound A | Thalidomide-PEG2-Warhead | 8 | 520 | 45 |

| Compound B | Thalidomide-PEG3-Warhead | 11 | 95 | 88 |

| Compound C | Thalidomide-PEG4-Warhead | 14 | 25 | >95 |

| Compound D | Thalidomide-PEG5-Warhead | 17 | 48 | >95 |

| Compound E | Thalidomide-PEG6-Warhead | 20 | 150 | 80 |

Impact of Linker Chemical Composition, Rigidity, and Solubility on PROTAC Performance

Composition and Solubility: PEG-based linkers, such as the one in Thalidomide-5-(PEG4-acid), are widely used due to their hydrophilicity, which improves the aqueous solubility of the often large and lipophilic PROTAC molecule. nih.govjenkemusa.com This is a significant advantage over purely aliphatic alkyl linkers, which are more hydrophobic and can lead to poor solubility and limited bioavailability. nih.gov However, the relationship is not always straightforward; in some cases, replacing an alkyl chain with PEG units has resulted in weaker degradation, suggesting that the specific interactions between the linker and the proteins are context-dependent. nih.gov The ether oxygens within a PEG linker can form crucial hydrogen bonds that stabilize the ternary complex, an interaction that would be absent with an alkyl linker. nih.govnih.gov

Rigidity: While flexible linkers like PEG chains allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, excessive flexibility can be entropically unfavorable. explorationpub.com Introducing rigid elements, such as cycloalkane or aromatic rings, into the linker can pre-organize the PROTAC into a more bioactive conformation. nih.govprecisepeg.com This reduces the entropic penalty upon binding and can enhance the stability of the ternary complex through additional interactions like π-π stacking, ultimately improving degradation potency. nih.gov

Table 2: Comparison of Different Linker Types in PROTAC Design

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| PEG-based | Flexible, hydrophilic | High water solubility, improved pharmacokinetics, synthetically versatile | High flexibility can be entropically unfavorable |

| Alkyl-based | Flexible, hydrophobic | Synthetically accessible, chemically stable | Low aqueous solubility, may limit cell uptake |

| Rigid (Aromatic/Cycloalkane) | Constrained, may have defined geometry | Pre-organizes PROTAC for binding, can enhance ternary complex stability | May not permit optimal geometry for complex formation, can be synthetically challenging |

Advanced Computational Modeling and Simulation Techniques

Given the complexity and dynamic nature of the POI-PROTAC-E3 ligase ternary complex, computational methods are indispensable for rational design. These techniques provide insights into molecular interactions that are difficult to capture through empirical methods alone.

Molecular Docking and Dynamics Simulations for Ternary Complex Formation and Stability

Computational modeling of the ternary complex is a cornerstone of modern PROTAC design. The process typically begins with molecular docking to generate plausible initial structures of the complex. elifesciences.org However, docking alone is insufficient as it provides a static picture.

In Silico Prediction of Neo-Substrate Interactions with CRBN-Ligand Complexes

A defining feature of thalidomide (B1683933) and related molecules (known as immunomodulatory drugs or IMiDs) is their ability to act as "molecular glues," reprogramming CRBN to recognize and induce the degradation of proteins that are not its natural substrates. nih.gov These newly recruited proteins are termed "neo-substrates." rsc.org This phenomenon can lead to off-target effects or, if harnessed correctly, new therapeutic opportunities.

Recent computational efforts have focused on predicting these neo-substrates on a proteome-wide scale. biorxiv.org By analyzing the surface of the CRBN-thalidomide complex, structure-based computational mining algorithms can screen the human proteome for proteins possessing compatible binding motifs. researchgate.netresearchgate.net The canonical recognition motif is a β-hairpin loop containing a critical glycine (B1666218) residue, often found in C2H2 zinc finger proteins. rsc.org However, advanced in silico approaches have expanded the rules for neo-substrate recognition to include other structural motifs, such as helical G-loops and molecular surface mimicry, vastly broadening the potential CRBN target space. biorxiv.org

Table 3: Known and Computationally Predicted Neo-Substrates of CRBN Modulators

| Neo-Substrate | Protein Family / Function | Recognition Motif | Status |

| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | β-hairpin G-loop | Validated |

| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | β-hairpin G-loop | Validated |

| SALL4 | Zinc Finger Transcription Factor | β-hairpin G-loop | Validated |

| GSPT1 | Translation Termination Factor | β-hairpin G-loop | Validated |

| CK1α | Casein Kinase 1α | β-hairpin G-loop | Validated |

| ZNF692 | Zinc Finger Protein | β-hairpin G-loop | Predicted & Validated |

| mTOR | Serine/Threonine Kinase | Helical G-loop | Predicted |

| CAMK2D | Calcium/Calmodulin-Dependent Protein Kinase | β-hairpin G-loop | Predicted |

Development of Predictive Models for PROTAC Potency and Selectivity

To accelerate the design-test-analyze cycle, researchers are increasingly turning to machine learning (ML) and deep learning (DL) to develop predictive models for PROTAC activity. nscc-gz.cn These models aim to establish a quantitative structure-activity relationship (QSAR) by correlating the structural features of a PROTAC with its degradation performance (e.g., DC50 or Dmax). nih.gov

These models are trained on curated datasets of existing PROTACs and can incorporate a wide range of descriptors, including 1D/2D molecular features (molecular weight, logP), 3D structural information, E3 ligase type, target protein sequence, and even the cell line used for testing. arxiv.orgchalmers.se Recent deep learning architectures, such as DeepPROTACs, embed different components of the POI-PROTAC-E3 ligase system into separate neural network modules to predict degradation capacity. nih.gov While these models have shown promising predictive accuracy (with reported ROC-AUC scores over 0.8), challenges remain, particularly in their ability to generalize to novel protein targets and linker chemistries. arxiv.orgchalmers.seacs.org For CRBN-based PROTACs, the structural diversity and imbalanced nature of public datasets can make model development particularly challenging. acs.org Nonetheless, as more high-quality data becomes available, these in silico tools are poised to become essential filters in the PROTAC design pipeline.

Rational Design Strategies for Next-Generation Thalidomide-Based PROTACs

The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. oup.com Central to this technology is the rational design of these heterobifunctional molecules to achieve desired pharmacological outcomes. PROTACs based on thalidomide and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are a major focus of this research. nih.gov The compound Thalidomide-5-(PEG4-acid) serves as a critical building block in this endeavor, providing a CRBN-binding moiety pre-functionalized with a flexible, hydrophilic tetra-polyethylene glycol (PEG) linker ending in a carboxylic acid, ready for conjugation to a target protein ligand. oup.com Advancing this class of degraders requires sophisticated design strategies focusing on selectivity, linker optimization, and the development of novel functionalities.

Design Principles for Enhanced Target Selectivity and Specificity

One key principle is that the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for efficient degradation. researchgate.net The selectivity of a PROTAC is not solely dependent on the binding affinity of the warhead to its target but also on the cooperativity and specific protein-protein interactions within this ternary complex. nih.gov For instance, the BET family degrader MZ1, which uses a VHL E3 ligase ligand, demonstrates significant selectivity for degrading BRD4 over its close homologs BRD2 and BRD3, a selectivity not observed with the parent BET inhibitor JQ1 alone. explorationpub.com This highlights how the PROTAC structure can engender novel selectivity through the formation of unique and favorable protein-protein interfaces in the ternary complex. nih.gov

In the context of thalidomide-based PROTACs, a significant challenge is the potential for off-target degradation of CRBN's natural "neosubstrates," such as the transcription factors IKZF1 and GSPT1. nih.gov Rational design strategies aim to mitigate this. Modifications to the thalidomide core can influence neosubstrate recognition. For example, studies have shown that introducing a methoxy (B1213986) substitution on the pomalidomide (B1683931) (a thalidomide analog) scaffold can create PROTACs that retain their ability to degrade the intended target (e.g., BRD9) while losing the capacity to degrade neosubstrates, thus enhancing specificity.

| Design Principle | Mechanism | Example Application |

| Ternary Complex Cooperativity | Favorable protein-protein interactions between the target and E3 ligase stabilize the ternary complex, enhancing degradation of the intended target over others. | A PROTAC may show selectivity for one member of a protein family if it forms more stable ternary complex interactions with that specific member. explorationpub.com |

| Modification of E3 Ligase Ligand | Altering the chemical structure of the thalidomide core can disrupt binding interfaces required for neosubstrate recognition without compromising target protein degradation. | Methoxy-substituted pomalidomide-based PROTACs can selectively degrade BRD9 without affecting neosubstrate levels. |

| Optimization of Linker Attachment Point | The exit vector of the linker from the thalidomide ligand dictates the spatial arrangement of the ternary complex, impacting degradation efficiency and off-target effects. | Varying the linker position on the phthalimide (B116566) ring can reduce unintended degradation of IKZF1/3. researchgate.net |

| Computational Modeling | In silico tools predict favorable ternary complex conformations, guiding the rational selection of warheads, linkers, and E3 ligase ligands to maximize selectivity. researchgate.netnih.gov | Using Rosetta to model ternary complexes can rationalize the activity and selectivity of PROTACs for different kinase targets. nih.gov |

Optimization of Linker Design for Specific Biological Applications